molecular formula C8H6BrN3O2 B1394089 7-Bromo-1-methyl-5-nitro-1H-benzimidazole CAS No. 1287217-72-4

7-Bromo-1-methyl-5-nitro-1H-benzimidazole

Cat. No.: B1394089
CAS No.: 1287217-72-4
M. Wt: 256.06 g/mol
InChI Key: UBINNCDFKGPEBS-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-5-nitro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, methyl, and nitro groups in the structure of this compound makes it a compound of interest for various chemical and biological studies .

Biochemical Analysis

Biochemical Properties

7-Bromo-1-methyl-5-nitro-1H-benzimidazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins This compound has been shown to inhibit certain enzymes, thereby affecting various biochemical pathwaysThe nitro group in this compound is particularly important for its reactivity, as it can participate in redox reactions, influencing the compound’s overall biochemical behavior .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by disrupting the normal function of key signaling proteins. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, thereby disrupting normal cellular functions. Additionally, this compound can interact with DNA, leading to changes in gene expression and activation of DNA damage response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of reactive intermediates, which may contribute to its therapeutic and toxic effects. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. This localization is crucial for its biochemical activity, as it allows this compound to interact with its target biomolecules effectively .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus. Additionally, the compound can localize to other organelles, such as mitochondria, where it can affect mitochondrial function and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-5-nitro-1H-benzimidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 4-bromo-2-nitroaniline with formic acid or formamide can lead to the formation of the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-methyl-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-1-methyl-5-nitro-1H-benzimidazole has several applications in scientific research:

Comparison with Similar Compounds

  • 7-Bromo-5-nitro-1H-indole
  • 1-Bromo-3-nitrobenzene
  • Other benzimidazole derivatives

Uniqueness: 7-Bromo-1-methyl-5-nitro-1H-benzimidazole is unique due to the specific combination of bromine, methyl, and nitro groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

7-bromo-1-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-4-10-7-3-5(12(13)14)2-6(9)8(7)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBINNCDFKGPEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.